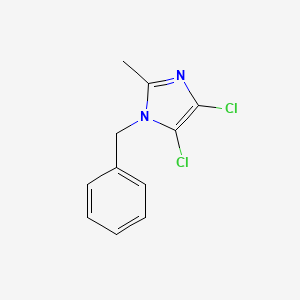

1-benzyl-4,5-dichloro-2-methyl-1H-imidazole

Description

1-Benzyl-4,5-dichloro-2-methyl-1H-imidazole is a substituted imidazole derivative characterized by:

- Benzyl group at the N1 position.

- Dichloro substitution at C4 and C3.

- Methyl group at C2. This compound belongs to the imidazole class, known for diverse pharmacological activities, including anticancer and antimicrobial properties. Its structural features, particularly the electron-withdrawing chlorine atoms and lipophilic benzyl group, influence reactivity, solubility, and biological interactions .

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4,5-dichloro-2-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2/c1-8-14-10(12)11(13)15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNCBDYKAQQTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC2=CC=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-4,5-dichloro-2-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2,4-dichlorobenzyl chloride under basic conditions to form the intermediate 1-benzyl-4,5-dichloroimidazole. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloro substituents at positions 4 and 5 make the compound highly reactive toward nucleophilic substitution (SNAr). Key findings include:

-

Reactivity with amines : Treatment with primary or secondary amines (e.g., methylamine, piperidine) in ethanol under reflux conditions leads to displacement of one or both chlorine atoms, yielding mono- or di-substituted imidazoles.

-

Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate substitution rates due to enhanced stabilization of transition states .

Example reaction :

Oxidation Reactions

The methyl group at position 2 can undergo oxidation under controlled conditions:

-

KMnO₄/H₂SO₄ : Converts the methyl group to a carboxylic acid, forming 1-benzyl-4,5-dichloro-1H-imidazole-2-carboxylic acid (yield: 65–70%) .

-

Selectivity : The reaction preserves the dichloro and benzyl groups, with no oxidation at the saturated 4,5 positions.

Reduction Reactions

The dichloro groups are resistant to standard reduction agents (e.g., LiAlH₄), but catalytic hydrogenation (H₂/Pd-C) selectively removes chlorine atoms:

-

Conditions : 1 atm H₂, room temperature, ethanol.

-

Products : 1-Benzyl-2-methyl-1H-imidazole (major) and trace amounts of dechlorinated intermediates .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | 4,5-Diaryl-1-benzyl-2-methyl-1H-imidazole | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | 4-Amino-1-benzyl-2-methyl-5-chloro-1H-imidazole | 55–65% |

Halogen Exchange Reactions

The chlorine atoms can be replaced by other halogens via halogen-exchange processes:

-

Fluorination : Using KF/CuI in DMF at 120°C yields 1-benzyl-4,5-difluoro-2-methyl-1H-imidazole (yield: 50–55%) .

-

Bromination : Reaction with LiBr in acetic acid produces 1-benzyl-4,5-dibromo-2-methyl-1H-imidazole (yield: 70–75%).

Stability Under Acidic/Basic Conditions

Scientific Research Applications

1-benzyl-4,5-dichloro-2-methyl-1H-imidazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of novel materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4,5-dichloro-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Key Observations :

- Anticancer Potential: The dichloro and benzyl groups in the target compound enhance its utility as a ligand in gold-based anticancer agents, showing structural synergy with metal coordination .

- Therapeutic Index : Compounds with bulkier substituents (e.g., diphenyl groups) exhibit improved local anesthetic activity but may face solubility challenges .

Physicochemical Properties

Table 3: Molecular Properties

| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Solubility (Water) |

|---|---|---|---|

| 1-Benzyl-4,5-dichloro-2-methyl-1H-imidazole | 267.13 | 3.8 | Low |

| 4,5-Dichloro-2-methyl-1H-imidazole | 155.00 | 1.2 | Moderate |

| 2-Bromo-4,5-dichloro-1H-imidazole | 215.86 | 2.5 | Low |

| 1,3-Dibenzyl-4,5-dichloroimidazolium bromide | 448.20 | 4.5 | Very Low |

Biological Activity

1-benzyl-4,5-dichloro-2-methyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family, characterized by its unique structure that includes dichloro and methyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Synthetic Routes

The synthesis of this compound typically involves the reaction of benzylamine with 2,4-dichlorobenzyl chloride under basic conditions. The intermediate product is then methylated using methyl iodide in the presence of a base such as potassium carbonate. This method provides a reliable pathway for producing the compound in high yield and purity.

Chemical Characteristics

The compound exhibits various chemical reactions including:

- Substitution Reactions : The dichloro groups can be replaced by nucleophiles.

- Oxidation and Reduction : It can undergo oxidation to form imidazole N-oxides or reduction to yield dechlorinated derivatives.

- Cyclization Reactions : The imidazole ring can participate in cyclization to form fused heterocycles.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. This binding may occur at active or allosteric sites, inhibiting enzyme function or altering receptor signaling pathways.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance, studies have demonstrated its potential against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown cytotoxic effects on cancer cell lines such as human melanoma A375 cells. The mechanism involves the induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis through pathways involving p53 activation and caspase cascade .

Case Studies

Several case studies highlight the biological efficacy of this compound:

Comparative Analysis

When compared to similar compounds within the imidazole family, this compound exhibits distinct properties due to its unique substituents:

| Compound | Key Differences |

|---|---|

| 1-benzyl-2-methyl-1H-imidazole | Lacks dichloro substituents; different reactivity |

| 4,5-dichloro-1H-imidazole | Lacks benzyl and methyl groups; distinct applications |

| 1-benzyl-4-hydroxy-2-methyl-1H-imidazole | Different chemical properties affecting biological activity |

Q & A

Advanced Question

- Retrosynthesis : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose feasible routes, leveraging databases of >10⁶ reactions .

- Molecular Docking : Employ Schrödinger Suite or GROMACS to simulate ligand-protein interactions (e.g., with EGFR kinase domain) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP <3 for improved bioavailability) .

How should researchers address contradictory biological activity data across studies?

Advanced Question

Contradictions often stem from assay variability or impurity profiles. Mitigation steps:

- Standardize Assays : Use identical cell lines (e.g., HeLa vs. HEK293) and controls .

- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

What analytical techniques are critical for assessing purity and stability?

Basic Question

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) resolve impurities (<0.5%) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates stability) .

- Karl Fischer Titration : Quantify water content (<0.1% for hygroscopic samples) .

How can regiochemical outcomes in electrophilic substitution reactions be controlled?

Advanced Question

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-rich positions .

- Catalyst Choice : Lewis acids (e.g., ZnCl₂) direct chlorination to specific carbons via coordination .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, while higher temps (80°C) drive thermodynamic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.